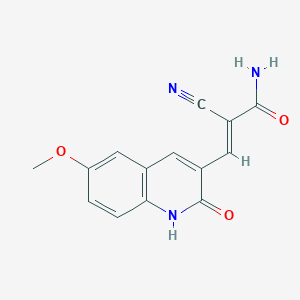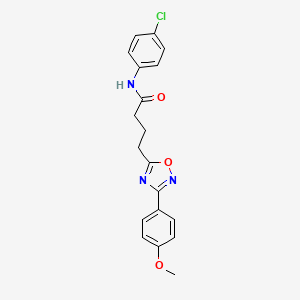
N-(4-chlorophenyl)-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide, also known as CPOP, is a chemical compound that has gained attention in the scientific community for its potential use as a tool in research. CPOP is a derivative of the compound 1,2,4-oxadiazole, which has been shown to have various biological activities, including anti-inflammatory and anti-cancer properties. In
Mecanismo De Acción
The mechanism of action of N-(4-chlorophenyl)-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide is not fully understood, but it is believed to act as a sigma-1 receptor agonist. The sigma-1 receptor is a protein that is located in the endoplasmic reticulum and has been implicated in various cellular processes, including calcium signaling, protein folding, and cell survival. Activation of the sigma-1 receptor by N-(4-chlorophenyl)-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to have neuroprotective and anti-cancer effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-chlorophenyl)-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide are dependent on the specific research application. In neuroscience, N-(4-chlorophenyl)-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to protect against neuronal damage and improve cognitive function in animal models of neurodegenerative diseases. In cancer research, N-(4-chlorophenyl)-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to inhibit the growth of cancer cells and induce apoptosis. However, the exact biochemical and physiological effects of N-(4-chlorophenyl)-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide are still being studied.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-chlorophenyl)-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide in lab experiments is its potential as a tool for studying the sigma-1 receptor and its role in various cellular processes. Additionally, N-(4-chlorophenyl)-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to have anti-cancer properties, making it a potential candidate for the development of new cancer therapies. However, there are also limitations to using N-(4-chlorophenyl)-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide in lab experiments. One limitation is its limited solubility in water, which can make it difficult to work with in certain experiments. Additionally, the mechanism of action of N-(4-chlorophenyl)-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research involving N-(4-chlorophenyl)-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide. One area of research is the development of new drugs based on the N-(4-chlorophenyl)-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide scaffold with improved potency and selectivity. Another area of research is the study of the sigma-1 receptor and its role in various cellular processes, including neuroprotection and cancer. Additionally, further research is needed to fully understand the mechanism of action of N-(4-chlorophenyl)-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide and its potential as a tool for scientific research.
Métodos De Síntesis
The synthesis of N-(4-chlorophenyl)-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide involves a multi-step process that starts with the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form 4-chlorophenylhydrazine. This intermediate is then reacted with 4-methoxyphenylacetic acid to form 4-(4-methoxyphenyl)hydrazine-1-carboxylic acid. The final step involves the reaction of this intermediate with butanoyl chloride in the presence of triethylamine to form N-(4-chlorophenyl)-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide.
Aplicaciones Científicas De Investigación
N-(4-chlorophenyl)-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to have potential applications in various scientific research areas, including neuroscience, cancer research, and drug discovery. In neuroscience, N-(4-chlorophenyl)-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has been used as a tool to study the role of the sigma-1 receptor in neuroprotection and neurodegeneration. In cancer research, N-(4-chlorophenyl)-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to have anti-cancer properties by inhibiting the growth of cancer cells. In drug discovery, N-(4-chlorophenyl)-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has been used as a scaffold for the development of new drugs with improved potency and selectivity.
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3/c1-25-16-11-5-13(6-12-16)19-22-18(26-23-19)4-2-3-17(24)21-15-9-7-14(20)8-10-15/h5-12H,2-4H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWZIPOUNYLZLEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

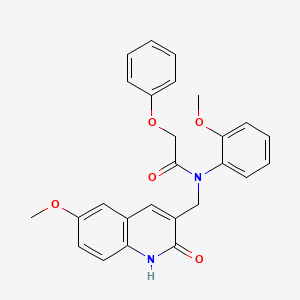

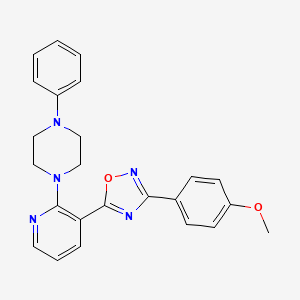
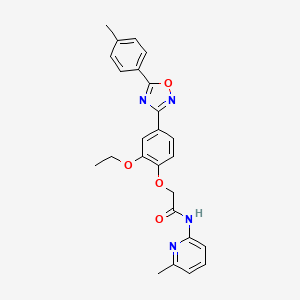
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide](/img/structure/B7688489.png)
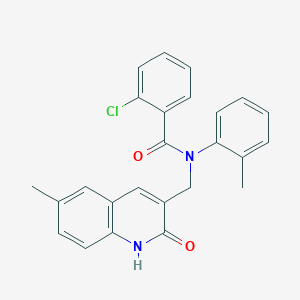
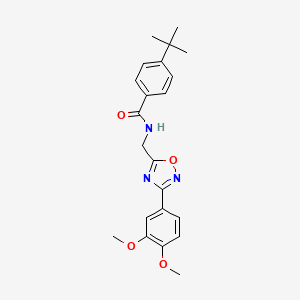
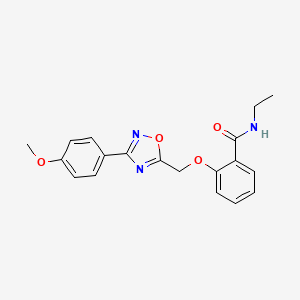



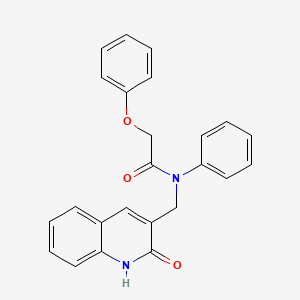
![3-(2,5-dimethoxyphenyl)-N-(3,4-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7688572.png)
